molecular formula C85H110N20O23 B164902 H-DL-His-Gly-DL-Glu-DL-Phe-DL-Ala-DL-Pro-Gly-DL-Asn-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-OH CAS No. 133531-91-6

H-DL-His-Gly-DL-Glu-DL-Phe-DL-Ala-DL-Pro-Gly-DL-Asn-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-OH

Cat. No. B164902
M. Wt: 1779.9 g/mol
InChI Key: YAKIXKJAOQLLHY-URNPWVMDSA-N
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Description

The compound you’re asking about is a peptide, which is a chain of amino acids linked by peptide bonds. This particular peptide is composed of the following amino acids in order: Histidine (His), Glycine (Gly), Glutamic Acid (Glu), Phenylalanine (Phe), Alanine (Ala), Proline (Pro), Glycine (Gly), Asparagine (Asn), Tyrosine (Tyr), Proline (Pro), Alanine (Ala), Leucine (Leu), Tryptophan (Trp), Serine (Ser), Tyrosine (Tyr), and Alanine (Ala) .


Synthesis Analysis

Peptide synthesis involves the formation of a peptide bond between two amino acids. The process requires protection of certain amino and carboxyl groups during the synthesis to prevent unwanted reactions . The synthesis of this specific peptide would involve a series of such reactions, each adding one amino acid to the chain in the correct order .


Molecular Structure Analysis

The molecular structure of a peptide is determined by the sequence of its amino acids and the nature of the peptide bonds that link them together. Each amino acid has a specific side chain that can interact with the side chains of other amino acids, influencing the overall structure of the peptide .


Chemical Reactions Analysis

The chemical reactions involving peptides primarily involve the making and breaking of peptide bonds. The formation of a peptide bond is a dehydration reaction, where a molecule of water is released. The breaking of a peptide bond, on the other hand, is a hydrolysis reaction, where a molecule of water is consumed .

Future Directions

The study and application of peptides is a rapidly advancing field in science. Future research may focus on understanding the biological activity of this peptide, developing methods for its synthesis and purification, and exploring its potential uses in medicine or industry .

properties

IUPAC Name

5-[[1-[[1-[2-[[2-[[4-amino-1-[[1-[2-[[1-[[1-[[1-[[1-[[1-(1-carboxyethylamino)-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidin-1-yl]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-2-oxoethyl]carbamoyl]pyrrolidin-1-yl]-1-oxopropan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-4-[[2-[[2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]acetyl]amino]-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C85H110N20O23/c1-44(2)31-59(77(119)101-62(35-51-38-89-57-16-10-9-15-55(51)57)78(120)103-65(42-106)80(122)100-61(76(118)95-47(5)85(127)128)33-49-19-23-53(107)24-20-49)98-72(114)45(3)93-82(124)67-18-12-30-105(67)84(126)64(34-50-21-25-54(108)26-22-50)102-79(121)63(37-68(87)109)97-70(111)41-91-81(123)66-17-11-29-104(66)83(125)46(4)94-75(117)60(32-48-13-7-6-8-14-48)99-74(116)58(27-28-71(112)113)96-69(110)40-90-73(115)56(86)36-52-39-88-43-92-52/h6-10,13-16,19-26,38-39,43-47,56,58-67,89,106-108H,11-12,17-18,27-37,40-42,86H2,1-5H3,(H2,87,109)(H,88,92)(H,90,115)(H,91,123)(H,93,124)(H,94,117)(H,95,118)(H,96,110)(H,97,111)(H,98,114)(H,99,116)(H,100,122)(H,101,119)(H,102,121)(H,103,120)(H,112,113)(H,127,128)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YAKIXKJAOQLLHY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)CC(C(=O)NC(CC1=CNC2=CC=CC=C21)C(=O)NC(CO)C(=O)NC(CC3=CC=C(C=C3)O)C(=O)NC(C)C(=O)O)NC(=O)C(C)NC(=O)C4CCCN4C(=O)C(CC5=CC=C(C=C5)O)NC(=O)C(CC(=O)N)NC(=O)CNC(=O)C6CCCN6C(=O)C(C)NC(=O)C(CC7=CC=CC=C7)NC(=O)C(CCC(=O)O)NC(=O)CNC(=O)C(CC8=CN=CN8)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C85H110N20O23
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20583188
Record name Histidylglycyl-alpha-glutamylphenylalanylalanylprolylglycylasparaginyltyrosylprolylalanylleucyltryptophylseryltyrosylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

1779.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

H-DL-His-Gly-DL-Glu-DL-Phe-DL-Ala-DL-Pro-Gly-DL-Asn-DL-Tyr-DL-Pro-DL-Ala-DL-Leu-DL-Trp-DL-Ser-DL-Tyr-DL-Ala-OH

CAS RN

133531-91-6
Record name Histidylglycyl-alpha-glutamylphenylalanylalanylprolylglycylasparaginyltyrosylprolylalanylleucyltryptophylseryltyrosylalanine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20583188
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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